molecular formula C9H9N3OS B8734378 5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one CAS No. 42838-39-1

5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B8734378
CAS No.: 42838-39-1
M. Wt: 207.25 g/mol
InChI Key: OSZLIAQSASUALS-UHFFFAOYSA-N
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Description

5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that belongs to the triazole family. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a methylsulfanyl group and a phenyl group attached to the triazole ring makes this compound unique. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one can be synthesized through various synthetic routes. One common method involves the cyclization of 3-amino-1,2,4-triazole with appropriate reagents to introduce the methylsulfanyl and phenyl groups. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the triazole ring or the attached groups.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl ring.

Scientific Research Applications

5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, the compound may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The methylsulfanyl and phenyl groups can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both a methylsulfanyl group and a phenyl group attached to the triazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

42838-39-1

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

3-methylsulfanyl-2-phenyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C9H9N3OS/c1-14-9-10-8(13)11-12(9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13)

InChI Key

OSZLIAQSASUALS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)NN1C2=CC=CC=C2

Origin of Product

United States

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